molecular formula C26H25N5O4S2 B15033753 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15033753
M. Wt: 535.6 g/mol
InChI Key: SSGRRTDGVZGNMF-STZFKDTASA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 1,3-benzodioxol-5-ylmethyl-piperazine moiety and a (Z)-configured 3-ethyl-4-oxo-2-thioxo-thiazolidinylidene methyl group. Its synthesis and characterization likely involve advanced crystallographic techniques (e.g., SHELX programs for structure refinement ) and spectroscopic methods, such as NMR, to confirm stereochemistry and substituent positioning .

Properties

Molecular Formula

C26H25N5O4S2

Molecular Weight

535.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N5O4S2/c1-2-30-25(33)21(37-26(30)36)14-18-23(27-22-5-3-4-8-31(22)24(18)32)29-11-9-28(10-12-29)15-17-6-7-19-20(13-17)35-16-34-19/h3-8,13-14H,2,9-12,15-16H2,1H3/b21-14-

InChI Key

SSGRRTDGVZGNMF-STZFKDTASA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S

Origin of Product

United States

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article aims to detail its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has a molecular formula of C25H31N3O6SC_{25}H_{31}N_3O_6S and a molecular weight of 501.6g/mol501.6\,g/mol . Its structural components include a benzodioxole moiety and a thiazolidine derivative, which are known for their biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Agonism : Similar compounds have been shown to act as dopamine agonists, which can influence neurological pathways. For instance, derivatives like piribedil have demonstrated efficacy in treating Parkinson's disease by modulating dopaminergic activity .
  • Anticancer Activity : The thiazolidine component is often associated with anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) .
  • Protein Kinase Inhibition : Recent research has highlighted the compound's potential to inhibit specific protein kinases involved in cancer progression. For example, compounds related to this structure were tested against kinases such as DYR1A and CDK5, showing promising results in inhibiting their activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity Cell Line/Target IC50 (μM) Reference
CytotoxicityHL-600.15
CytotoxicityA5490.20
Protein Kinase InhibitionDYR1A0.028
Dopamine AgonismParkinson's Disease ModelsVaries

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Research : A study evaluated the anticancer profile of rhodanine derivatives, revealing that certain structural modifications significantly enhanced cytotoxicity against human cancer cell lines . This suggests that the thiazolidine component may contribute similarly to the activity of our compound.
  • Dopaminergic Effects : Research on piribedil indicated its effectiveness in managing symptoms of Parkinson's disease by enhancing dopaminergic transmission in the brain . The structural similarities suggest that our compound may also exhibit similar neuroprotective effects.
  • Kinase Inhibition Studies : The inhibition of protein kinases by structurally related compounds was investigated, demonstrating significant potential for therapeutic applications in cancer treatment . This aligns with the proposed mechanism of action for our compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine Substituents

Several analogues share the pyrido[1,2-a]pyrimidin-4-one scaffold but differ in piperazine substitutions:

  • 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Key difference: Benzyl group instead of benzodioxolylmethyl at the piperazine nitrogen.
  • 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-(2-methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (): Key difference: 3-(2-Methoxyethyl) substitution on the thiazolidinone ring vs. 3-ethyl in the target compound. Implications: The methoxyethyl group introduces polarity, which may improve aqueous solubility but reduce hydrophobic interactions in binding pockets .

Analogues with Varied Benzodioxole-Piperazine Linkages

The European Patent Application () discloses derivatives such as:

  • 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key differences: Benzodioxole directly attached to the pyrido-pyrimidinone core, eliminating the methylene linker. Methyl or stereospecific (3R)-methyl substitutions on the piperazine ring. Implications: Direct benzodioxole attachment may alter π-π stacking interactions, while methyl groups on piperazine could modulate steric hindrance and receptor selectivity .

Crystallographic and Conformational Comparisons

The crystal structure of 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine () reveals:

  • Bond lengths : C-N bonds in the piperazine ring range from 1.46–1.49 Å, typical for sp³ hybridization.
  • Comparison with target compound: The thiazolidinone moiety in the target molecule likely introduces additional torsional strain, affecting molecular flexibility and binding kinetics.

Physicochemical and Bioactivity Data

Table 1: Key Properties of Target Compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target compound C₂₇H₂₄N₆O₄S₂ 568.65 Benzodioxolylmethyl, Ethyl-thiazolidinone Enzyme inhibition (hypothesized)
Benzyl-piperazine analogue () C₂₇H₂₆N₆O₂S₂ 554.67 Benzyl, Ethyl-thiazolidinone Enhanced lipophilicity
Methoxyethyl-thiazolidinone () C₂₈H₂₈N₆O₃S₂ 584.69 Methoxyethyl-thiazolidinone Improved solubility
Patent compound () C₁₉H₁₈N₄O₃ 366.38 Direct benzodioxole, Methyl-piperazine Receptor modulation

Table 2: Spectroscopic and Crystallographic Data

Technique Target Compound Observations Analogues ()
NMR (¹H, ¹³C) Thiazolidinone CH₃ (δ 1.2–1.4 ppm) Benzodioxole protons (δ 6.8–7.1 ppm)
X-ray Pending (likely requires SHELX ) Piperazine-pyrimidine dihedral: 85.3°

Q & A

Q. How can the crystal structure of this compound be experimentally determined, and what parameters are critical for validation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex heterocyclic structures. Key parameters include:

  • Unit cell dimensions (a, b, c, α, β, γ) and space group symmetry.
  • Refinement residuals (R-values) to assess model accuracy.
  • Torsion angles for validating spatial orientation of substituents like the benzodioxole and thiazolidinone moieties.
    For example, a related piperazine-pyrimidine derivative was analyzed using Mo-Kα radiation (λ = 0.71073 Å) with a Bruker SMART CCD detector, yielding R1 = 0.039 and wR2 = 0.108 .

Q. What synthetic strategies are effective for constructing the pyrido[1,2-a]pyrimidin-4-one core?

Methodological Answer: The core can be synthesized via:

  • Cyclocondensation : Reacting aminopyridines with β-keto esters or α,β-unsaturated carbonyl compounds.
  • Cross-coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at specific positions.
    For analogs, optimized conditions include using trifluoroacetic acid (TFA) as a catalyst in dichloromethane at 0–25°C, achieving yields >75% .

Q. How can computational methods predict the compound’s reactivity or stability under experimental conditions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.
  • Simulate tautomeric equilibria (e.g., thione ↔ thiol forms in the thiazolidinone moiety).
    Institutions like ICReDD integrate quantum chemical calculations with experimental data to predict reaction pathways and optimize conditions .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites.
  • Plasma Protein Binding Assays : Assess bioavailability discrepancies via equilibrium dialysis.
    For thiazolidinone analogs, discrepancies in antimicrobial activity were traced to differential metabolic stability in hepatic microsomes .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Methodological Answer:

  • Substituent Scanning : Replace the benzodioxol-5-ylmethyl group with bioisosteres (e.g., 2,3-dihydrobenzofuran) to enhance CNS penetration.
  • Z/E Isomer Analysis : Use NOESY NMR to confirm the (Z)-configuration of the thiazolidinone methylidene group, critical for target binding .

Q. What strategies mitigate instability of the thioxo-thiazolidinone moiety during storage or biological assays?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon at −80°C to prevent oxidation.
  • Co-solvent Systems : Use DMSO/trehalose mixtures (1:1 v/v) to stabilize the thione form in aqueous buffers .

Q. How can advanced NMR techniques resolve stereochemical ambiguities in the piperazine-thiazolidinone hybrid?

Methodological Answer:

  • NOESY/ROESY : Detect through-space correlations between the piperazine N–CH2–benzodioxole protons and the thiazolidinone methyl group.
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 85:15) to assign absolute configurations .

Q. What in silico tools predict off-target interactions or toxicity risks?

Methodological Answer:

  • Molecular Docking : Screen against the PASCOE toxicophore database to flag hepatotoxic motifs.
  • ADMET Predictors : Use tools like SwissADME to estimate permeability (LogP) and CYP450 inhibition (e.g., CYP3A4) .

Critical Notes

  • Contradictions in Evidence : While SC-XRD data for analogs are robust , computational models for thiazolidinone reactivity require experimental validation due to variable tautomerization .

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